

Naphthoquine Phosphate: A Technical Guide to its Chemical and Physical Properties

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Compound of Interest

Compound Name: Naphthoquine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthoquine phosphate is a synthetic 4-aminoquinoline derivative that has demonstrated significant efficacy as an antimalarial agent.[1][2][3] Developed as a successor to chloroquine, it exhibits activity against both chloroquine-sensitive and chloroquine-resistant strains of *Plasmodium falciparum*. [4] This technical guide provides a comprehensive overview of the chemical and physical properties of **naphthoquine** phosphate, offering critical data and methodologies for researchers and professionals involved in drug development and parasitology.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **naphthoquine** phosphate is presented in the tables below. It is important to note that while some data are derived from experimental measurements, others are computational predictions and should be regarded as such.

General and Structural Information

Property	Value	Source
Chemical Name	2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;phosphoric acid	[1][5]
CAS Number	173531-58-3	[5]
Molecular Formula	C ₂₄ H ₃₄ ClN ₃ O ₉ P ₂	[5]
Molecular Weight	605.9 g/mol	[5]
Exact Mass	605.1458814 Da	[5]
Appearance	Powder	[4]

Physicochemical Data

Property	Value	Source
Solubility	Water: 3.33 mg/mL (5.50 mM; requires sonication)DMSO: < 1 mg/mL (insoluble or slightly soluble)	[4][6]
logP (Octanol-Water)	3.2 (Predicted)	[7]
Topological Polar Surface Area	213 Å ² (Computed)	[5]
Melting Point	Not available in cited literature	
pKa	Not available in cited literature	

Experimental Protocols

Detailed experimental protocols for determining key physicochemical properties of active pharmaceutical ingredients (APIs) like **naphthoquine** phosphate are outlined below. These are generalized methods and may require optimization for this specific compound.

Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

- **Preparation:** An excess amount of **naphthoquine** phosphate is added to a known volume of the desired solvent (e.g., water, DMSO, buffers of varying pH) in a sealed flask.
- **Equilibration:** The flask is agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.
- **Quantification:** The concentration of **naphthoquine** phosphate in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Replicates:** The experiment should be performed in triplicate to ensure the reliability of the results.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Protocol:

- **Sample Preparation:** A small amount of dry, powdered **naphthoquine** phosphate is packed into a capillary tube.
- **Apparatus:** The capillary tube is placed in a melting point apparatus.
- **Heating:** The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2°C per minute) near the expected melting point for an accurate determination.

- Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (completion) are recorded as the melting range.

pKa Determination (Potentiometric Titration)

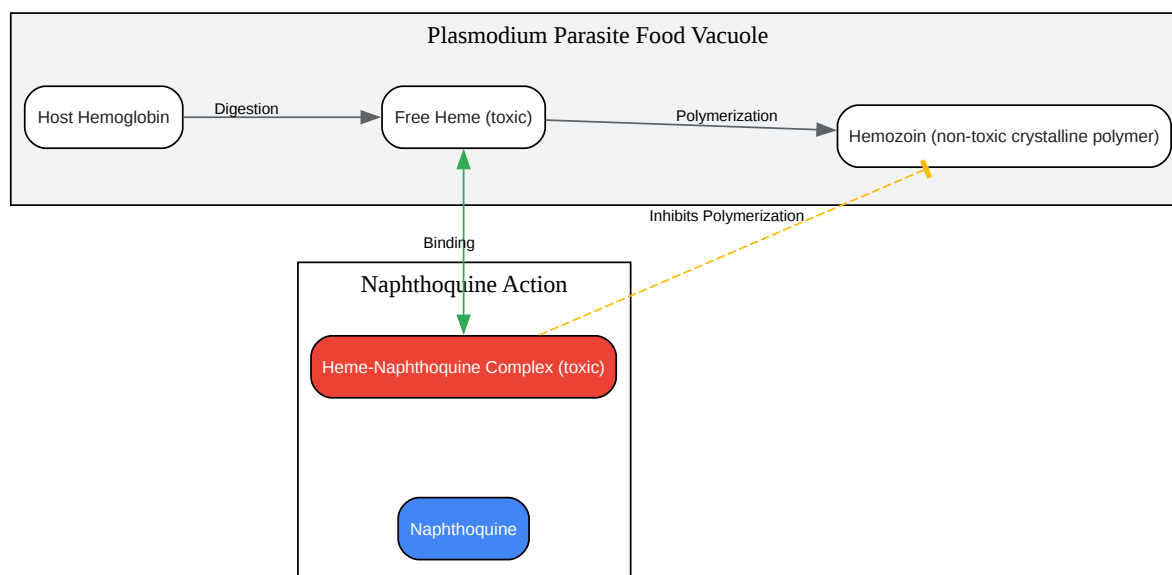
Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a substance.

Protocol:

- Solution Preparation: A solution of **naphthoquine** phosphate of known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
- Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the curve.

Mechanism of Action: Inhibition of Heme Detoxification

Naphthoquine's primary antimalarial activity is attributed to its interference with the detoxification of heme within the malaria parasite's food vacuole.^[7]



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Caption: **Naphthoquine** inhibits hemozoin formation in the malaria parasite.

Spectral Data

While specific spectral data for **naphthoquine** phosphate are not widely published, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized for its characterization.[4] Commercial suppliers often confirm the identity and purity of their products using these methods. A study on the metabolism of **naphthoquine** employed liquid chromatography-tandem high-resolution mass spectrometry to identify its metabolites.[8]

Conclusion

This technical guide consolidates the available chemical and physical data for **naphthoquine** phosphate. While key identifiers and some physicochemical properties are established, there

remains a need for the experimental determination and publication of its melting point, pKa, and comprehensive spectral data to further support its development and application in medicinal chemistry and parasitology research. The provided experimental protocols offer a foundation for researchers to obtain these critical parameters.

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